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Compound of Interest

Compound Name:

N-[2-(4-

cyclohexylphenoxy)ethyl]acetamid

e

CAS No.: 282104-64-7

Cat. No.: B326664

Get Quote

Executive Summary
Target Molecule: N-[2-(4-cyclohexylphenoxy)ethyl]acetamide CAS Registry Number:

282104-64-7 Molecular Formula: C₁₆H₂₃NO₂ Molecular Weight: 261.36 g/mol

This guide details the synthesis of N-[2-(4-cyclohexylphenoxy)ethyl]acetamide, a lipophilic

ether-amide scaffold often utilized in medicinal chemistry as a "linker-fragment" motif. The

structure combines a hydrophobic 4-cyclohexylphenyl tail (mimicking lipid interactions) with a

polar acetamidoethyl headgroup. This specific architecture is frequently encountered in the

development of GPCR ligands, ion channel modulators, and agrochemical synergists where

the cyclohexyl group provides metabolic stability compared to linear alkyl chains.

The guide presents two distinct synthetic pathways:

Method A (Convergent Synthesis): A direct alkylation strategy utilizing N-(2-

chloroethyl)acetamide. This is the preferred route for rapid, small-scale library generation (10
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mg – 5 g).

Method B (Stepwise Nitrile Route): A robust, three-step protocol via a nitrile intermediate.

This is the industry-standard approach for scale-up (>10 g) due to higher overall yields and

easier purification.

Retrosynthetic Analysis
To design the optimal route, we deconstruct the target molecule into its primary synthons. The

strategic disconnections reveal that the ether linkage is the most logical bond to form late-

stage, or alternatively, the amide bond can be formed last to allow for diversity at the nitrogen

terminus.

Target:
N-[2-(4-cyclohexylphenoxy)ethyl]acetamide

Disconnection A:
Ether Bond Formation

Path A

Disconnection B:
Amide Bond Formation

Path B

4-Cyclohexylphenol
(Nucleophile)

N-(2-chloroethyl)acetamide
(Electrophile) 2-(4-cyclohexylphenoxy)ethylamine Acetic Anhydride

(Ac2O)

2-(4-cyclohexylphenoxy)acetonitrile

Reduction

Chloroacetonitrile
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Figure 1: Retrosynthetic tree illustrating the Convergent (Path A) and Stepwise (Path B)

strategies.

Method A: Direct Alkylation (Convergent Route)
Best for: Rapid synthesis, library production, avoiding reduction steps. Mechanism: Williamson

Ether Synthesis (Sɴ2).

This route involves the direct displacement of the chloride in N-(2-chloroethyl)acetamide by the

phenoxide of 4-cyclohexylphenol. The reaction is catalyzed by iodide ions (Finkelstein

condition) to generate a more reactive iodide intermediate in situ.

Reagents & Stoichiometry
Component Role Equivalents Notes

4-Cyclohexylphenol Substrate 1.0 eq Solid, mp 130-133°C

N-(2-

chloroethyl)acetamide
Electrophile 1.2 eq

Commercial or

synthesized*

Potassium Carbonate

(K₂CO₃)
Base 2.0 eq

Anhydrous, finely

ground

Potassium Iodide (KI) Catalyst 0.1 eq
Essential for rate

acceleration

DMF (N,N-

Dimethylformamide)
Solvent 10 vol Dry, anhydrous

*Note: If N-(2-chloroethyl)acetamide is unavailable, it can be prepared by reacting

ethanolamine with acetyl chloride followed by thionyl chloride.

Experimental Protocol
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-

cyclohexylphenol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and stir at room

temperature for 15 minutes to generate the phenoxide anion.

Addition: Add N-(2-chloroethyl)acetamide (1.2 eq) and KI (0.1 eq) to the suspension.
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Reaction: Heat the mixture to 80°C under an inert atmosphere (Nitrogen or Argon) for 12–16

hours.

Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:1). The phenol spot (Rf ~0.6) should

disappear, and a new polar spot (Rf ~0.3) should appear.[1][2][3]

Work-up:

Cool the reaction mixture to room temperature.

Pour into ice-cold water (10x reaction volume). The product may precipitate as a solid.

If solid forms: Filter, wash with water, and dry.

If oil forms: Extract with Ethyl Acetate (3x). Wash combined organics with 1M NaOH (to

remove unreacted phenol), water, and brine. Dry over Na₂SO₄ and concentrate.

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography

(SiO₂, 0-5% Methanol in DCM).

Method B: The Nitrile Route (Stepwise Scale-Up)
Best for: Multi-gram scale, high purity requirements, avoiding DMF. Mechanism: Alkylation

Nitrile Reduction

Acetylation.

This route avoids the potential side-reaction of N-(2-chloroethyl)acetamide cyclization

(oxazoline formation) and typically affords higher purity crystalline intermediates.

Step 1: Synthesis of 2-(4-cyclohexylphenoxy)acetonitrile
Reactants: 4-Cyclohexylphenol (1.0 eq), Chloroacetonitrile (1.2 eq), K₂CO₃ (1.5 eq).

Solvent: Acetone (Reflux).

Protocol: Reflux the mixture for 6–8 hours. Filter off inorganic salts. Concentrate the filtrate to

obtain the crude nitrile. Recrystallize from hexanes.
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Yield: Typically >90%.

Step 2: Reduction to 2-(4-cyclohexylphenoxy)ethylamine
Reactants: Nitrile intermediate (1.0 eq), LiAlH₄ (1.5 eq) or H₂/Raney Nickel.

Solvent: Anhydrous THF (for LiAlH₄) or Ethanol (for Hydrogenation).

Protocol (LiAlH₄):

Suspend LiAlH₄ in dry THF at 0°C.

Add the nitrile solution dropwise.

Allow to warm to RT and stir for 4 hours.

Quench carefully (Fieser method: water, 15% NaOH, water). Filter and concentrate.

Key Insight: The resulting amine is sensitive to CO₂ from air (forming carbamates); proceed

immediately to Step 3.

Step 3: Acetylation to Target
Reactants: Amine intermediate (1.0 eq), Acetic Anhydride (1.1 eq), Triethylamine (1.2 eq).

Solvent: Dichloromethane (DCM).

Protocol:

Dissolve amine and TEA in DCM at 0°C.

Add Acetic Anhydride dropwise.

Stir for 2 hours at RT.

Wash with 1M HCl (to remove TEA), NaHCO₃, and brine.

Evaporate solvent to yield the final product.[1][4]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 10 Tech Support

https://patents.google.com/patent/EP0623586B1/en
https://talenta.usu.ac.id/JCNaR/article/download/832/495/2721
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b326664?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Data & Characterization
The following data is expected for the purified compound based on structural analysis and

literature precedents for similar ether-amides.

Expected NMR Profile (CDCl₃, 400 MHz)
Position Shift (δ ppm) Multiplicity Integration Assignment

Amide NH 6.10 – 6.50 Broad Singlet 1H Amide proton

Aromatic 7.10 – 7.15
Doublet (J=8.5

Hz)
2H Ar-H (meta to O)

Aromatic 6.80 – 6.85
Doublet (J=8.5

Hz)
2H Ar-H (ortho to O)

Ether CH₂ 4.00 – 4.05 Triplet (J=5.2 Hz) 2H Ph-O-CH₂-CH₂

Amide CH₂ 3.60 – 3.68 Quartet/Multiplet 2H CH₂-CH₂-NH

Cyclohexyl 2.40 – 2.50 Multiplet 1H
Ar-CH-

(Cyclohexyl)

Acetyl CH₃ 1.98 – 2.02 Singlet 3H CO-CH₃

Cyclohexyl 1.70 – 1.90 Multiplet 5H
Cyclohexyl

(equatorial/axial)

Cyclohexyl 1.20 – 1.45 Multiplet 5H
Cyclohexyl

(distal)

Reaction Workflow Visualization
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Method A: One-Pot

Method B: Stepwise

Mix:
Phenol + Base
(DMF, 15 min)

Add:
Cl-Linker + KI

Heat:
80°C, 12h

Quench:
Ice Water

Crude Product

1. Alkylation
(Chloroacetonitrile)

2. Reduction
(LiAlH4)

3. Acetylation
(Ac2O/TEA)

Recrystallization
(EtOH/H2O)

Pure Target
(>98%)
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Figure 2: Comparative workflow for Method A and Method B.

Critical Process Parameters & Safety
Mechanistic Insight: The "Oxazoline" Pitfall
In Method A, N-(2-chloroethyl)acetamide can undergo intramolecular cyclization under basic

conditions to form 2-methyl-2-oxazoline.

Risk: If the phenol is not sufficiently nucleophilic or if the base is too strong (e.g., NaH), the

oxazoline may form and distill out or polymerize.

Mitigation: This is why KI is added. It converts the chloro-amide to the iodo-amide in situ,

which is more susceptible to direct Sɴ2 attack by the phenoxide than it is to intramolecular

cyclization.

Safety Table
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Reagent Hazard Class Handling Precaution

4-Cyclohexylphenol Irritant, Aquatic Tox.
Wear gloves; avoid dust

inhalation.

Chloroacetonitrile Toxic, Flammable
Lachrymator. Use only in a

fume hood.

LiAlH₄ Water Reactive
Quench carefully under inert

gas.

DMF Reprotoxic
Avoid skin contact; use butyl

rubber gloves.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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